S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamoyl group, an iodo-phenyl group, and a tert-butyl ester group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of an appropriate amine with a carbamoyl chloride to form the carbamoyl intermediate.
Introduction of the Iodo-Phenyl Group: The intermediate is then reacted with an iodo-phenyl compound under specific conditions to introduce the iodo-phenyl group.
Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The iodo-phenyl group can participate in substitution reactions, such as the Sandmeyer reaction, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Copper salts are commonly used in substitution reactions involving the iodo-phenyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 4-Bromobenzyl alcohol
- L-Phenylalanine
- L-Tryptophan
- L-Valine
Comparison: Compared to these similar compounds, S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H19IN2O3 |
---|---|
Molecular Weight |
390.22 g/mol |
IUPAC Name |
tert-butyl N-[1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19) |
InChI Key |
FGLIDWYLHHPLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N |
Origin of Product |
United States |
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